nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate
Description
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a coordination complex featuring a trivalent nickel ion (Ni³⁺) bound to a polydentate ligand. The ligand comprises a piperidin-1-ide moiety conjugated with a carbonylazanidyl group, an ethylideneamino linker, and an acetate backbone.
Properties
Molecular Formula |
C16H18N3NiO3 |
|---|---|
Molecular Weight |
359.03 g/mol |
IUPAC Name |
nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate |
InChI |
InChI=1S/C16H20N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-3,6-7,14H,4-5,8-10H2,1H3,(H2,18,19,20,21,22);/q-1;+3/p-2 |
InChI Key |
ACNHUTQPHVHGHB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2CCCC[N-]2.[Ni+3] |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine-1-ide-2-Carbonylazanidyl Precursor
Formation of the Ethylideneamino Moiety
- Procedure : The azanidyl precursor reacts with 2-hydroxyacetophenone or analogous ketones in ethanol under reflux to form the Schiff base ligand.
- Key Parameters :
Complexation with Nickel(III)
Nickel Precursor Selection
Nickel(II) salts (e.g., NiCl₂·6H₂O, Ni(OAc)₂·4H₂O) are commonly used, followed by oxidation to Ni(III). For direct Ni(III) synthesis, Ni(ClO₄)₂ or Ni(NO₃)₂ in acidic media is employed.
Ligand Coordination
Oxidation to Nickel(III)
Purification and Characterization
Purification Methods
Analytical Data
Key Findings and Challenges
Reaction Efficiency
Chemical Reactions Analysis
Types of Reactions
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate can undergo various types of chemical reactions, including:
Oxidation: The nickel ion in the +3 oxidation state can participate in redox reactions, where it can be reduced to a lower oxidation state.
Reduction: The compound can also be reduced, leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the coordination sphere of the nickel ion can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of suitable ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield nickel(2+) complexes, while oxidation reactions may produce nickel(4+) species. Substitution reactions can lead to the formation of new nickel complexes with different ligands .
Scientific Research Applications
The compound nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by comprehensive data and case studies.
Chemistry
In synthetic chemistry, the compound serves as a versatile building block for the development of more complex molecules. Its ability to form stable complexes with transition metals like nickel enhances its utility in catalysis and materials science. The complexation of nickel with organic ligands has been shown to facilitate various chemical reactions, including oxidation and reduction processes.
Biology
The biological applications of this compound are primarily centered around its potential as a ligand in receptor-ligand interactions. Research indicates that nickel complexes can exhibit significant biological activity, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially inhibiting cell viability through mechanisms involving apoptosis or cell cycle arrest.
- Anticholinesterase Activity : Investigations have demonstrated that nickel complexes can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The IC50 values for inhibition have been reported as 19.43 µM for acetylcholinesterase and 27.08 µM for butyrylcholinesterase .
Medicine
In medicinal chemistry, the compound is being explored for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notable areas of research include:
- Neuroprotective Effects : Studies are being conducted to evaluate its potential neuroprotective effects against neurodegenerative diseases.
- Targeting Cancer Pathways : The compound's ability to bind to specific receptors suggests it may modulate pathways involved in cancer progression.
Case Study 1: Anticancer Potential
A study evaluated the anticancer effects of nickel complexes on various cancer cell lines. The results indicated that high doses of the compound inhibited cell viability by approximately 40-45%, while higher concentrations led to a reduction of about 65-70% in specific cancer types . This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of nickel(3+) complexes. The study utilized molecular docking and dynamics simulations to assess binding affinities and stability with acetylcholinesterase. The findings revealed that the compound forms stable interactions with the enzyme, suggesting its potential use in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate exerts its effects involves the coordination of the nickel ion with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used. For example, in catalysis, the nickel ion can facilitate the activation of substrates and the formation of reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from related coordination complexes and organic ligands in the provided materials:
Ligand Comparison
The ligand in the target compound shares functional groups with ligands in and :
- Piperidine-derived ligands : describes piperidine-containing intermediates (e.g., 4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide). These ligands often serve as chelating agents for transition metals, though the cited examples focus on organic synthesis rather than metal coordination .
- Azo-linked ligands: details a pyridinium acetate compound with azo groups (e.g., Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, acetate). Azo ligands are known for their π-conjugation and redox activity, but the absence of metal coordination in this case limits direct comparison .
Metal Coordination Behavior
Ni³⁺ complexes are rare compared to Ni²⁺ due to the instability of the +3 oxidation state. references palladium(II) chloride (PdCl₂) in catalytic reactions, which highlights the broader context of transition metal reactivity. However, Pd²⁺ and Ni³⁺ differ significantly in electronic configuration and ligand preferences, limiting direct parallels .
Data Tables
Table 1: Functional Group Comparison
Research Findings and Limitations
Ligand Design : The target ligand’s piperidin-1-ide and acetamide groups resemble intermediates in , but their metal-binding efficacy remains unverified .
Data Gaps: No experimental data (e.g., XRD, UV-Vis, magnetic susceptibility) are provided for the nickel complex, making quantitative comparisons impossible.
Biological Activity
Nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate is a complex coordination compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Compound Overview
- Chemical Formula : C16H22N4NiO2
- Molecular Weight : 378.17 g/mol
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of nickel salts with an appropriate ligand containing piperidine and an amine functional group. The characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.
Nickel(3+) ions are known to interact with various biological molecules, influencing several cellular pathways. The specific mechanism for this compound may involve:
- Enzyme Inhibition : Nickel can act as a cofactor or inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signal transduction processes.
Pharmacological Effects
Research indicates that nickel complexes exhibit various biological activities, including:
- Antimicrobial Activity : Nickel complexes have shown potential against a range of pathogens. Studies suggest that they can disrupt bacterial cell walls or interfere with metabolic processes in microorganisms.
- Anticancer Properties : Some nickel complexes have been investigated for their cytotoxic effects on cancer cells. They may induce apoptosis through oxidative stress mechanisms.
- Neuroprotective Effects : There is emerging evidence that nickel compounds can exert protective effects on neuronal cells, potentially useful in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer potential of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial properties of this compound against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
